molecular formula C22H25BrN2O3 B2667386 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106750-32-6

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2667386
M. Wt: 445.357
InChI Key: SGNKFKWKLDYIHE-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the hexahydroimidazo[1,2-a]pyridin-1-ium bromide group would likely contribute significantly to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of the functional groups and the overall structure of the molecule. For example, the presence of the hydroxy group could potentially make the compound somewhat polar, which would affect its solubility in various solvents .

Scientific Research Applications

N-Heterocyclic Carbene (NHC) Derivatives Applications

N-Heterocyclic carbene derivatives, such as those derived from imidazolium salts, have been explored for their potential in forming complex structures with metals. These complexes have significant implications in catalysis, including the facilitation of various organic transformations. For instance, the generation of carbene complexes with gold and rhodium has been demonstrated, showcasing the utility of these compounds in synthesizing metal-carbene complexes for catalytic applications (Laus et al., 2010).

Ionic Liquid Promoted Synthesis

Compounds related to imidazo[1,2-a]pyridines have been synthesized using ionic liquids, demonstrating a methodology that offers good to excellent yields. This process highlights the role of ionic liquids in promoting efficient synthesis of complex heterocyclic compounds, which could be relevant for the synthesis of derivatives of the compound (Shaabani et al., 2006).

Fluorescent Probes Development

Benzimidazolium salts have been developed as fluorescent probes for detecting ions in aqueous media. Such research indicates the potential for developing fluorescent probes based on imidazo[1,2-a]pyridin-1-ium derivatives for selective ion detection, which can have wide applications in chemical sensing and environmental monitoring (Bishnoi & Milton, 2017).

Antimicrobial Agent Development

Water-soluble silver(I)-carbene complexes derived from N-heterocyclic carbene ligands have shown improved bactericidal activities compared to traditional silver nitrate solutions. This suggests that derivatives of the compound could potentially be utilized in the development of new antimicrobial agents, expanding the arsenal of available treatments against microbial infections (Melaiye et al., 2004).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties and potential biological activity. It could also be interesting to explore the properties of related compounds, to gain a better understanding of how the structure of the molecule affects its properties .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N2O3.BrH/c1-16-5-4-6-18(13-16)23-15-22(25,24-10-3-2-7-21(23)24)17-8-9-19-20(14-17)27-12-11-26-19;/h4-6,8-9,13-14,25H,2-3,7,10-12,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNKFKWKLDYIHE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

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